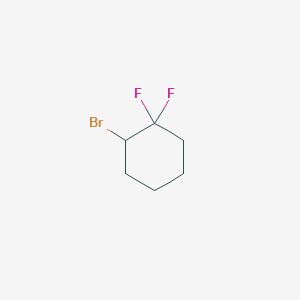

2-Bromo-1,1-difluorocyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,1-difluorocyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2/c7-5-3-1-2-4-6(5,8)9/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFOFSWFCCNVFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86660-41-5 | |

| Record name | 2-bromo-1,1-difluorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Bromo-1,1-difluorocyclohexane

The following technical guide details the synthesis of 2-Bromo-1,1-difluorocyclohexane , a specialized fluorinated building block. This guide is structured to provide researchers with a robust, self-validating protocol, emphasizing the deoxofluorination of

Executive Summary

Target Molecule: 2-Bromo-1,1-difluorocyclohexane (CAS: 86660-41-5)

Role: A versatile gem-difluorinated intermediate for the synthesis of bioactive fluorinated cycloalkanes and liquid crystals.

Core Challenge: The primary synthetic hurdle is introducing the gem-difluoro moiety adjacent to a bulky bromine atom without inducing

Retrosynthetic Analysis & Strategy

The synthesis is best approached by disconnecting the C–F bonds, tracing back to the corresponding ketone. Direct bromination of 1,1-difluorocyclohexane is not recommended due to poor regioselectivity (random radical attack at C3/C4).

Strategic Disconnection:

-

C1 Transformation: Conversion of the carbonyl group (C=O) to a gem-difluoro group (CF

). -

C2 Functionalization: Installation of the bromine atom at the

-position prior to fluorination to ensure regiocontrol.

Figure 1: Retrosynthetic pathway prioritizing the installation of the halogen prior to fluorination.

Detailed Synthetic Protocol

Phase 1: Preparation of 2-Bromocyclohexanone

Note: If 2-bromocyclohexanone is purchased commercially, proceed to Phase 2. Ensure the reagent is free of HBr acid (stabilized).

Reaction:

Protocol:

-

Setup: Charge a round-bottom flask with cyclohexanone (10.0 mmol) and

or cyclohexane (solvent). -

Reagent Addition: Add N-Bromosuccinimide (NBS, 10.5 mmol) and a catalytic amount of ammonium acetate (

, 0.1 equiv). -

Reaction: Stir at room temperature. The reaction is self-indicating; the suspension of NBS (denser than solvent) converts to succinimide (floats) upon completion.

-

Workup: Filter off succinimide. Wash the filtrate with water and brine. Dry over

and concentrate. -

Purification: Distillation under reduced pressure is recommended to remove poly-brominated byproducts.

Phase 2: Deoxofluorination (The Core Reaction)

This step requires strict moisture control to prevent the hydrolysis of the fluorinating agent into HF.

Reagents:

-

Substrate: 2-Bromocyclohexanone (1.0 equiv)

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.5 – 2.0 equiv). Deoxo-Fluor is thermally more stable and recommended for scale-up.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Additives: Anhydrous HF-pyridine complex (catalytic) or Ethanol (0.2 equiv) can sometimes accelerate the reaction but increase elimination risk. Standard protocol uses neat reagent.

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a two-neck flask and cool under a stream of Nitrogen or Argon.

-

Solvation: Dissolve 2-bromocyclohexanone (1.0 equiv) in anhydrous DCM (

concentration). -

Temperature Control: Cool the solution to 0°C (ice bath). Critical: Do not start at room temperature to avoid rapid exotherm.

-

Addition: Dropwise add DAST (1.5 equiv) via a syringe. The rate should ensure the internal temperature remains

. -

Reaction: Allow the mixture to warm slowly to room temperature (RT) over 4–12 hours.

-

Self-Validation Point: Monitor by TLC or GC-MS. The disappearance of the ketone starting material and the absence of vinyl fluoride elimination products (checked via crude

NMR) validates the progress.

-

-

Quenching (Hazardous Step):

-

Cool the mixture back to

or -

Slowly pour the reaction mixture into saturated aqueous

. -

Warning: Vigorous effervescence (

) will occur. Do not seal the vessel.

-

-

Extraction: Extract with DCM (

). Wash combined organics with -

Drying: Dry over anhydrous

.

Purification:

-

The product is a liquid.[1] Purification via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or vacuum distillation.

-

Note: 2-Bromo-1,1-difluorocyclohexane is volatile; avoid prolonged high-vacuum exposure.

Mechanism & Critical Process Parameters

The reaction proceeds via a nucleophilic attack of the ketone oxygen on the sulfur atom of DAST, followed by fluoride displacement.

Mechanism Visualization:

Figure 2: Mechanistic pathway showing the conversion of the ketone to the gem-difluoride and the competing elimination risk.

Critical Process Parameters (CPPs):

| Parameter | Specification | Rationale |

|---|

| Temperature | Start

Characterization & Data Analysis

Confirming the structure requires distinguishing the product from the monofluorinated alkene (elimination product).

Expected NMR Data:

-

NMR: Two distinct signals (AB system or two doublets) due to the chiral center at C2 making the geminal fluorines diastereotopic. Range:

-

NMR:

-

(1H, multiplet, H-C2-Br). The signal will show coupling to the adjacent fluorines (

- (Cyclohexane ring protons).

-

(1H, multiplet, H-C2-Br). The signal will show coupling to the adjacent fluorines (

-

Mass Spectrometry (GC-MS): Molecular ion

(198/200 for

Data Summary Table:

| Technique | Diagnostic Signal | Interpretation |

|---|

|

Safety & Handling (E-E-A-T)

-

DAST/Deoxo-Fluor: Reacts violently with water to release Hydrofluoric Acid (HF) . HF causes deep, painless burns that destroy tissue and bone.

-

Protocol: Always keep Calcium Gluconate gel nearby. Double-glove (Nitrile). Work in a fume hood.

-

-

Shock Sensitivity: While DAST is generally stable, the residue after distillation can be unstable. Do not distill the reaction mixture to dryness if DAST is present.

-

Pressure: The reaction does not generate gas, but the quench generates massive amounts of

. Quench slowly.

References

-

Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, vol. 40, no. 5, 1975, pp. 574–578.

-

Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination."[2] The Journal of Organic Chemistry, vol. 64, no. 19, 1999, pp. 7048–7054.[2]

-

Sasson, R., Hagooly, A., & Rozen, S. "Preparation of 1,1-difluoroalkanes from primary alkyl halides." Organic Letters, vol. 5, no.[3] 20, 2003, pp. 3635–3641.

-

PubChem Compound Summary. "2-Bromo-1,1-difluorocyclohexane (CID 13108260)."[1] National Center for Biotechnology Information.

Sources

2-Bromo-1,1-difluorocyclohexane: Technical Profile and Application Guide

An in-depth technical guide on the chemical and physical properties of 2-Bromo-1,1-difluorocyclohexane, structured for researchers and drug development professionals.

Executive Summary

2-Bromo-1,1-difluorocyclohexane (CAS: 86660-41-5) represents a specialized class of gem-difluorinated cycloalkanes utilized in medicinal chemistry to modulate lipophilicity, metabolic stability, and conformational rigidity. Unlike its non-fluorinated analogues, the gem-difluoro motif at the C1 position introduces significant electronic and steric perturbations, influencing the reactivity of the adjacent C2-bromide. This guide provides a comprehensive analysis of its physicochemical properties, synthesis methodologies, conformational dynamics, and spectroscopic signatures.

Chemical Identity and Structural Data[1][2][3][4][5][6][7][8][9]

| Parameter | Detail |

| IUPAC Name | 2-Bromo-1,1-difluorocyclohexane |

| CAS Number | 86660-41-5 |

| Molecular Formula | C₆H₉BrF₂ |

| Molecular Weight | 199.04 g/mol |

| SMILES | FC1(F)CCCC1Br |

| InChI Key | FNFOFSWFCCNVFZ-UHFFFAOYSA-N |

| MDL Number | MFCD20624488 |

| Structure Description | Cyclohexane ring with a gem-difluoro group at C1 and a bromine atom at C2.[1][2] The molecule possesses a chiral center at C2, typically synthesized as a racemate. |

Physical and Thermodynamic Properties

Note: Experimental values for this specific analog are sparse in open literature. Data below synthesizes predicted values based on structure-activity relationships (SAR) of homologous fluorinated cycloalkanes.

| Property | Value / Range | Confidence |

| Physical State | Colorless to pale yellow liquid | High (Based on analogs) |

| Boiling Point | 165–175 °C (at 760 mmHg) | Predicted (Extrapolated from cyclopentane analog BP ~130°C) |

| Density | 1.55 ± 0.05 g/cm³ | Predicted |

| LogP | 2.9 | Computed (XLogP3) |

| Refractive Index | 1.46–1.48 | Predicted |

| Solubility | Soluble in DCM, CHCl₃, THF, Et₂O; Insoluble in water | High |

Synthesis and Production Protocols

Primary Route: Deoxofluorination of 2-Bromocyclohexanone

The most reliable laboratory-scale synthesis involves the nucleophilic fluorination of 2-bromocyclohexanone using Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).

Reaction Logic

The carbonyl oxygen of 2-bromocyclohexanone is activated by the sulfur center of DAST, followed by fluoride displacement. The adjacent bromine atom exerts an inductive effect, slightly deactivating the carbonyl but also influencing the stereochemical outcome.

Protocol (Step-by-Step)

-

Preparation : Charge a flame-dried round-bottom flask with 2-bromocyclohexanone (1.0 eq) and anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

-

Reagent Addition : Cool the solution to 0 °C. Dropwise add DAST (1.5–2.0 eq). Caution: DAST releases HF upon hydrolysis; use plasticware or HF-resistant glassware if possible, and ensure proper venting.

-

Reaction Phase : Allow the mixture to warm to room temperature (25 °C) and stir for 12–24 hours. Monitor by TLC or GC-MS for the disappearance of the ketone.

-

Quenching : Pour the reaction mixture slowly into saturated aqueous NaHCO₃ at 0 °C. Critical Step: Vigorous CO₂ evolution occurs.

-

Extraction : Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification : Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Synthetic Workflow Diagram

Figure 1: Deoxofluorination workflow transforming 2-bromocyclohexanone to the target gem-difluoride.

Conformational Analysis

The conformational dynamics of 2-bromo-1,1-difluorocyclohexane are governed by the interplay between dipole-dipole repulsion and steric hindrance .

The Equilibrium

The cyclohexane ring undergoes chair-chair interconversion.

-

Conformer A (Br-Axial): The C-Br bond is axial.

-

Conformer B (Br-Equatorial): The C-Br bond is equatorial.

Mechanistic Drivers

-

Dipole Minimization: The C-F bonds are highly polar. The C-Br bond is also polar. In the Br-Axial conformation, the C-Br dipole is partially anti-parallel to the net dipole of the CF₂ group, reducing the overall molecular dipole moment. This is often the preferred conformation in non-polar solvents.

-

Gauche Interactions:

-

In Br-Equatorial : The Br atom has two gauche interactions with the fluorine atoms (one axial F, one equatorial F).

-

In Br-Axial : The Br atom has one gauche interaction with the equatorial F and is anti-periplanar to the axial F.

-

-

1,3-Diaxial Interactions : The axial Br experiences steric repulsion with axial hydrogens at C4 and C6.

Figure 2: Conformational equilibrium highlighting the competition between electrostatic stabilization (Axial) and steric bulk (Equatorial).

Spectroscopic Characterization

¹⁹F NMR Spectroscopy

The two fluorine atoms at C1 are diastereotopic due to the chiral center at C2.

-

Pattern : AB system (two doublets or multiplets).

-

Chemical Shift : Typically -90 to -110 ppm (relative to CFCl₃).

-

Coupling : Large geminal coupling constant (

Hz).

¹H NMR Spectroscopy

-

H2 (Methine-Br) : Appears as a distinct multiplet downfield (approx. 4.0–4.5 ppm).

-

Coupling : Shows coupling to the adjacent CH₂ protons (H3) and significant coupling to the vicinal fluorine atoms (

).

Applications in Drug Discovery

Bioisosterism

The 1,1-difluorocyclohexane motif acts as a lipophilic, metabolically stable surrogate for a carbonyl group (C=O) or a simple cyclohexane ring. The C-F bonds resist oxidative metabolism (e.g., by P450 enzymes) at the C1 position.

Synthetic Intermediate

2-Bromo-1,1-difluorocyclohexane serves as a precursor for:

-

Lithium-Halogen Exchange : Generation of 1,1-difluoro-2-lithio-cyclohexane for coupling with electrophiles.

-

Cross-Coupling : Palladium-catalyzed reactions to install aryl or alkyl groups at the C2 position, creating complex fluorinated scaffolds.

References

-

PubChem Compound Summary . 2-Bromo-1,1-difluorocyclohexane (CID 13108260).[3][1] National Center for Biotechnology Information. Link

- Middleton, W. J.New fluorinating reagents. Dialkylaminosulfur trifluorides. Journal of Organic Chemistry, 1975, 40(5), 574–578.

-

O'Hagan, D. Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 2008, 37, 308-319. (Source for gauche effect and dipole analysis in fluorinated alkanes). Link

-

Sigma-Aldrich Product Catalog . 2-Bromo-1,1-difluorocyclopentane (Analogous Data Source). Link

Sources

- 1. 2-Bromo-1,1-difluorocyclohexane | C6H9BrF2 | CID 13108260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 86660-41-5・2-bromo-1,1-difluorocyclohexane・2-bromo-1,1-difluorocyclohexane【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. PubChemLite - 2-bromo-1,1-difluorocyclohexane (C6H9BrF2) [pubchemlite.lcsb.uni.lu]

Unlocking the Fragmentation Fingerprint: A Comprehensive Mass Spectrometry Guide to 2-Bromo-1,1-difluorocyclohexane

Physicochemical Context & Analytical Strategy

In modern medicinal chemistry and environmental monitoring, halogenated cycloalkanes are molecules of high interest. The strategic incorporation of fluorine and bromine into aliphatic rings—such as in 2-Bromo-1,1-difluorocyclohexane —dramatically alters a molecule's lipophilicity, metabolic stability, and steric conformation.

As an application scientist, approaching the structural elucidation of this compound requires looking beyond basic mass-to-charge (

Mechanistic Fragmentation Dynamics (The Core Science)

When 2-Bromo-1,1-difluorocyclohexane enters the EI source, the 70 eV electron beam strips an electron from the molecule, yielding the radical cation

The fragmentation pathways are governed by strict thermodynamic causality:

-

Isotopic Signature & Bromine Loss: Bromine naturally occurs as two stable isotopes,

Br and -

Neutral Loss of HF: Fluorinated aliphatic systems exhibit a strong thermodynamic drive to eliminate neutral hydrogen fluoride (HF, 20 Da)[4]. The formation of the ultra-strong H-F bond (565 kJ/mol) acts as an energy sink, driving the reaction forward. This occurs both from the molecular ion (

) and as a secondary loss from the -

Elimination of HBr: Similar to HF loss, the elimination of neutral hydrogen bromide (HBr, 80/82 Da) can occur, yielding an odd-electron fragment at

118.

Figure 1: Proposed EI-MS fragmentation pathways for 2-Bromo-1,1-difluorocyclohexane.

Quantitative Spectral Profiling

To facilitate rapid identification, the quantitative data derived from the thermodynamic pathways described above is summarized below. The relative abundances are typical for 70 eV EI conditions.

| Fragment Ion | Nominal | Est. Relative Abundance | Structural Assignment | Mechanistic Origin |

| 198 / 200 | Low (<5%) | Intact molecular ion (1:1 isotopic doublet). | ||

| 178 / 180 | Low-Medium | Elimination of neutral HF (20 Da). | ||

| 119 | Base Peak (100%) | Loss of bromine radical via | ||

| 118 | Medium | Elimination of neutral HBr (80/82 Da). | ||

| 99 | High | Sequential loss of | ||

| 41 | Medium | Hydrocarbon ring fragmentation & opening. |

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following GC-MS workflow is designed to ensure that every data point is internally verified against carryover, matrix effects, and instrumental drift[5].

Figure 2: Self-validating GC-MS analytical workflow for halogenated cycloalkanes.

Step-by-Step Methodology

Phase 1: System Calibration & Baseline Verification

-

Autotune: Perform an instrumental tune using Perfluorotributylamine (PFTBA). Causality: This guarantees mass axis calibration and verifies that the relative abundances of

69, 219, and 502 meet standard operational criteria, ensuring the 70 eV fragmentation energy is accurate. -

Blank Injection: Inject 1.0 µL of GC-grade hexane. Causality: Establishes a clean baseline and proves the system is free of carryover from previous high-concentration runs.

Phase 2: Sample Preparation

3. Internal Standard Spiking: Spike the sample with Fluorobenzene-

Phase 3: Chromatographic Separation (GC)

5. Injection: Inject 1.0 µL in split mode (ratio 50:1) with the inlet at 220°C. Causality: A slightly lowered inlet temperature (vs. standard 250°C) prevents pyrolytic degradation of the thermally labile C-Br bond while still ensuring instantaneous volatilization.

6. Column Selection: Utilize a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: The low-polarity stationary phase minimizes secondary interactions with the highly electronegative fluorine atoms, preventing peak tailing[1].

7. Oven Program: 40°C (hold 2 min)

Phase 4: Mass Spectrometric Detection (MS)

8. Ionization: Operate the EI source at 70 eV with a source temperature of 230°C.

9. Acquisition: Scan from

Data Interpretation & Troubleshooting

When analyzing the resulting spectra, the absence of a strong molecular ion peak should not be misinterpreted as a failure of ionization. As established, the thermodynamics of

If the

References

-

"MASS SPECTROMETRY: FRAGMENTATION PATTERNS", eGyanKosh. URL:[Link]

-

"Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species", The Journal of Physical Chemistry Letters - ACS Publications. URL:[Link][4]

-

"Protocol for Structure Determination of Unknowns by EI Mass Spectrometry", AIP Publishing. URL:[Link][2]

-

"OH Reaction Kinetics of Gas-Phase α- and γ-Hexachlorocyclohexane and Hexachlorobenzene", Environmental Science & Technology - ACS Publications. URL:[Link][5]

-

"Cyclohexane, bromo-", NIST Chemistry WebBook. URL:[Link][3]

-

"Method 8260C: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS)", Florida Department of Environmental Protection. URL:[Link][1]

Sources

Infrared Spectroscopy of 2-Bromo-1,1-difluorocyclohexane: A Technical Guide to Conformational Analysis

Executive Summary

2-Bromo-1,1-difluorocyclohexane represents a critical structural motif in modern drug discovery, particularly in the modulation of lipophilicity and metabolic stability via fluorination. Unlike simple halocyclohexanes, the gem-difluoro group at C1 introduces profound electronic and steric perturbations that dictate the molecule's conformational landscape.

This guide provides a rigorous framework for the acquisition and interpretation of Infrared (IR) spectra for this molecule. It moves beyond simple functional group matching to focus on conformational analysis —specifically, using vibrational markers to distinguish between the axial and equatorial orientations of the C2-bromine substituent in the presence of a 1,1-difluoro dipole.

Part 1: Structural Dynamics & The "Dipole War"

To interpret the spectrum, one must first understand the dynamic equilibrium of the sample. 2-Bromo-1,1-difluorocyclohexane exists as a mixture of two primary chair conformers. The ratio of these conformers is not random; it is governed by a conflict between steric bulk and electrostatic forces.

-

Conformer A (Br-Equatorial): Traditionally favored by steric parameters (

-value of Br -

Conformer B (Br-Axial): Influenced by the gauche effect and dipole minimization. The C1-F bonds create a massive local dipole. Placing the electronegative Bromine at C2 in an equatorial position creates a severe gauche interaction with the equatorial Fluorine. The axial position may relieve this electrostatic repulsion despite the 1,3-diaxial steric strain.

The IR Implication: The spectrum you acquire is a weighted average of these two conformers. However, the C-Br stretching bands are distinct for each, often appearing as a doublet in the fingerprint region.

Part 2: Spectral Assignment Strategy

The spectrum of 2-Bromo-1,1-difluorocyclohexane is dominated by the "Fluorine Curtain"—intense absorptions that can obscure other features. Successful analysis requires a segmented approach.

Table 1: Diagnostic Vibrational Regions

| Region (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Value |

| 2980–2850 | C-H (Ring) | Low. The | |

| 1400–1000 | C-F (gem-difluoro) | High (Intensity). Very strong, broad bands. Often split into asymmetric (~1350 cm⁻¹) and symmetric (~1100 cm⁻¹) modes. Warning: Detector saturation common here. | |

| 950–800 | Ring Skeleton | C-C Ring Breathing | Medium. Sensitive to ring flattening caused by the gem-difluoro substitution. |

| 750–650 | C-Br | Critical (Conformation). The "Fingerprint" for axial vs. equatorial determination. |

The Critical Marker: C-Br Stretching

The carbon-halogen stretching frequency is highly sensitive to the local geometry (hybridization and steric environment).

-

Equatorial C-Br (

): Typically appears at higher wavenumbers (700–750 cm⁻¹ ). The bond is shorter and stiffer due to less steric crowding from 1,3-diaxial hydrogens. -

Axial C-Br (

): Typically appears at lower wavenumbers (650–690 cm⁻¹ ). The bond is slightly lengthened/weakened by 1,3-diaxial repulsion.

Application Scientist Note: In 2-bromo-1,1-difluorocyclohexane, look for a doublet in this region. The relative intensity of the

Part 3: Experimental Protocol (Self-Validating)

This protocol ensures reproducibility and prevents common artifacts associated with liquid fluorocarbons.

Sample Preparation

-

State: Liquid at room temperature.

-

Pathlength Control: Fluorinated compounds have high molar absorptivity.

-

Transmission: Use a variable pathlength cell or a very thin spacer (< 0.05 mm) with KBr or NaCl windows.

-

ATR (Recommended): Single-bounce Diamond ATR is ideal. It minimizes pathlength automatically (~2 µm) and prevents detector saturation in the C-F region.

-

Acquisition Parameters

-

Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may mask C-Br splitting).

-

Scans: 64 scans (to improve Signal-to-Noise in the fingerprint region).

-

Apodization: Norton-Beer Strong (preserves peak shape for deconvolution).

The "Polystyrene Validation" Step

Before running the sample, run a standard polystyrene film. Verify the resolution by checking the depth of the trough between the peaks at 2851 cm⁻¹ and 2849 cm⁻¹. If the trough is not resolved, your instrument cannot reliably distinguish the C-Br axial/equatorial splitting.

Part 4: Visualization of Workflows

Diagram 1: Spectral Acquisition & Processing Workflow

This workflow ensures that the intense C-F bands do not compromise the integrity of the subtle C-Br conformational markers.

Caption: Step-by-step workflow emphasizing the protection of detector linearity against strong C-F dipole absorption.

Diagram 2: Conformational Assignment Logic

A decision tree for interpreting the fingerprint region to determine the dominant conformer.

Caption: Logic gate for assigning C-Br conformation based on frequency shift (Mass Effect & Geometry).

Part 5: Applications in Drug Design

Understanding the IR spectrum of this building block allows researchers to predict the behavior of the final drug candidate:

-

Bioisostere Validation: The gem-difluoro group is often used to replace a carbonyl (C=O) or ether oxygen. IR confirms the integrity of the

group during synthesis (lack of C=O stretch at 1700 cm⁻¹). -

Lipophilicity Tuning: The ratio of axial/equatorial conformers affects the net dipole moment of the molecule (Source 1.3). A molecule locked in a specific conformation by the gem-difluoro group will have a distinct LogP compared to its non-fluorinated analog.

-

Metabolic Stability: The C-F bond strength (visible as the intense 1100-1350 cm⁻¹ band) renders the C1 position impervious to CYP450 oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13108260, 2-Bromo-1,1-difluorocyclohexane. Retrieved from [Link]

-

O'Hagan, D. (2015). All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarized cyclohexane.[1][2] Nature Chemistry.[1] Retrieved from [Link] (Provides foundational theory on fluorine-induced cyclohexane conformation).

-

LibreTexts Chemistry (2025). 12.8: Infrared Spectra of Some Common Functional Groups (Halogenated Organics). Retrieved from [Link]

-

Spectroscopy Online (2023). Halogenated Organic Compounds and Their Infrared Spectra. Retrieved from [Link]

-

Master Organic Chemistry (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]

Sources

Conformational Dynamics of 2-Bromo-1,1-difluorocyclohexane: A Stereoelectronic and Analytical Guide

Topic: Conformational Analysis of 2-Bromo-1,1-difluorocyclohexane Content Type: Technical Whitepaper / Protocol Guide Audience: Senior Chemists, Structural Biologists, and Medicinal Chemistry Leads.[1]

Executive Summary

The introduction of fluorine into saturated carbocycles is a cornerstone strategy in modern medicinal chemistry to modulate

This guide provides a rigorous analysis of 2-bromo-1,1-difluorocyclohexane , a critical intermediate and model system.[1] Unlike simple cyclohexanes where steric bulk (A-values) dictates geometry, this molecule is governed by a competition between the gauche effect , dipole minimization , and 1,3-diaxial repulsion .[1]

Key Takeaway: While bromine typically prefers the equatorial position, the adjacent gem-difluoro group amplifies this preference through electrostatic repulsion in the axial conformer, despite the potential for hyperconjugative stabilization. This guide details the synthesis, NMR characterization, and computational validation of this conformational bias.[1]

Theoretical Framework: The Stereoelectronic Tug-of-War

To understand the behavior of 2-bromo-1,1-difluorocyclohexane, we must decouple the forces at play.[1] The molecule exists in equilibrium between two chair conformers: Conformer A (Br-Equatorial) and Conformer B (Br-Axial).

The Forces at Play[3]

| Force | Description | Impact on 2-Bromo-1,1-difluorocyclohexane |

| Steric Strain (A-Value) | The energetic penalty of placing a substituent axially.[1] | Bromine ( |

| The Gauche Effect | Preference for | Usually stabilizes gauche conformers in 1,2-difluoroethane.[1][2] However, for heavier halogens (Br), Pauli repulsion often overrides this, favoring anti geometries.[1] |

| Dipole-Dipole Repulsion | Interaction between the C-F and C-Br bond dipoles.[1] | Critical Driver. The C-F and C-Br bonds are highly polar. Parallel alignment (syn-diaxial like) is energetically costly.[1] |

| 1,3-Diaxial Interactions | Steric clash between axial substituents and axial hydrogens.[1][5] | Conformer B (Br-Axial) suffers from two syn-axial H interactions.[1] |

The Predicted Major Conformer

In Conformer A (Br-Equatorial) :

-

The C-Br bond is anti-periplanar to the axial C-F bond.

-

The C-Br bond is gauche to the equatorial C-F bond.

-

Result: Dipole vectors are partially opposed (stabilizing), and steric strain is minimized.[1]

In Conformer B (Br-Axial) :

-

The C-Br bond is gauche to both the axial and equatorial C-F bonds.

-

Result: Maximum electrostatic repulsion and significant steric crowding.[1]

Conclusion: The equilibrium is heavily shifted toward Conformer A (Br-Equatorial) , more so than in bromocyclohexane, due to the added electrostatic penalty of the axial position adjacent to the

Experimental Protocol: Synthesis and Preparation

Note: This synthesis utilizes DAST, a potent fluorinating agent.[1] All steps must be performed in a fume hood behind a blast shield.

Reagents and Setup

-

Substrate: 2-Bromocyclohexanone (commercially available).[1]

-

Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (safer alternative).[1]

-

Solvent: Anhydrous Dichloromethane (DCM).[1]

-

Quench: Saturated aqueous

.

Step-by-Step Methodology

-

Inert Atmosphere: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

). -

Solvation: Dissolve 2-bromocyclohexanone (1.0 eq) in anhydrous DCM (

). Cool to 0°C.[1] -

Addition: Dropwise add DAST (2.5 eq). Caution: Exothermic.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC (stain with

; product is non-UV active).[1] -

Quench: Cool back to 0°C. Dropwise add sat.

. Warning: Vigorous -

Extraction: Extract with DCM (3x), dry over

, and concentrate in vacuo. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is a colorless oil.

Analytical Methodologies: The NMR Decision Tree

This section details how to empirically verify the conformation using NMR. The presence of the gem-difluoro group creates a distinct ABX spin system (or ABMX) in the

NMR Analysis (The H2 Proton)

The proton at C2 (attached to the same carbon as Bromine) is the diagnostic handle.

-

If Br is Equatorial: The H2 proton is Axial .[1]

-

Coupling: It will show a large trans-diaxial coupling (

Hz) with the axial proton at C3.

-

-

If Br is Axial: The H2 proton is Equatorial .[1]

-

Coupling: It will show only small gauche-equatorial/axial couplings (

Hz).[1]

-

NMR Analysis

The two fluorine atoms are diastereotopic (non-equivalent). You will observe an AB quartet pattern with large geminal coupling.[1]

-

Chemical Shift:

to -

Coupling Constants:

Variable Temperature (VT) NMR

To calculate the free energy difference (

Visualization of Workflows

Diagram 1: Conformational Equilibrium & Stereoelectronics

This diagram illustrates the competing forces and the dominant pathway.

Caption: Equilibrium heavily favors Conformer A due to synergistic steric and stereoelectronic stabilization.

Diagram 2: Analytical Decision Tree

A logic flow for assigning stereochemistry based on observed coupling constants.[1]

Caption: Diagnostic workflow using proton-proton J-coupling to determine the bromine orientation.

Computational Validation (DFT Protocol)

For researchers requiring quantitative energy values, the following computational workflow is recommended using Gaussian or ORCA.

-

Method: DFT (Density Functional Theory).[1]

-

Functional/Basis Set: M06-2X/6-311++G(d,p).

-

Reasoning: M06-2X is superior for main-group thermochemistry and non-covalent interactions (dispersion) compared to B3LYP.[1]

-

-

Solvation Model: IEFPCM (Dichloromethane).[1]

-

Job Type: Opt+Freq (Optimization and Frequency calculation to ensure true minima).

-

Target Output: Compare Gibbs Free Energy (

) of the equatorial vs. axial conformers. Expect

References

-

PubChem. (2025).[1][6] 2-Bromo-1,1-difluorocyclohexane Compound Summary. National Library of Medicine.[1] [Link]

-

O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] [Link]

-

Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965).[1][7] Fluorine NMR Spectra and Conformational Isomerization of 1,1-Difluorocyclohexane. Journal of Chemical Physics.[1][7] [Link]

-

Reich, H. J. (2023).[1] WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison.[1] [Link]

-

Bickelhaupt, F. M., et al. (2014).[1] The Gauche Effect in XCH2CH2X Revisited. Chemistry – A European Journal.[1] [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Gauche effect - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromo-1,1-difluorocyclohexane | C6H9BrF2 | CID 13108260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Technical Monograph: 2-Bromo-1,1-difluorocyclohexane

Executive Summary

2-Bromo-1,1-difluorocyclohexane (CAS: 86660-41-5) represents a high-value scaffold in modern medicinal chemistry. It serves as a strategic building block for introducing the gem-difluoromethylene (–CF₂–) motif, a bioisostere for carbonyls and ethers that modulates metabolic stability and lipophilicity. This guide provides a definitive analysis of its nomenclature, stereochemical behavior, and field-proven synthetic methodologies, focusing on safety and scalability.

Nomenclature and Structural Analysis

IUPAC Logic and Validation

The name 2-Bromo-1,1-difluorocyclohexane is derived from the IUPAC "lowest locant set" rule (Blue Book P-14.4).

-

Rule: When numbering a cyclic system with multiple substituents, the direction is chosen to give the lowest set of locants at the first point of difference.

-

Comparison:

-

Option A: 1,1-difluoro-2-bromo...[1] (Locant set: 1, 1, 2)

-

Option B: 1-bromo-2,2-difluoro... (Locant set: 1, 2, 2)

-

-

Decision: The set (1, 1, 2) is lower than (1, 2, 2). Therefore, the fluorine atoms define position 1. Alphabetical priority (Bromo vs. Fluoro) is only used to break ties when locant sets are identical, which is not the case here.

Stereochemistry and Conformation

The molecule possesses a single chiral center at C2. However, its conformational landscape is dominated by the interplay between the bulky bromine atom and the gem-difluoro group.

-

Chair Conformation: The cyclohexane ring adopts a chair conformation.

-

Equatorial Preference: The bulky bromine atom generally prefers the equatorial position to avoid 1,3-diaxial interactions.

-

The Gauche Effect: Unlike standard alkanes, 1,2-difluoro/halo systems exhibit a "gauche effect" where electronegative substituents prefer a gauche (synclinal) orientation due to

hyperconjugation.[2][3] In 2-bromo-1,1-difluorocyclohexane, the dipole-dipole repulsion between the C-F and C-Br bonds competes with this electronic stabilization, often distorting the perfect chair geometry.

Synthetic Protocols

The most robust route to 2-bromo-1,1-difluorocyclohexane is the deoxyfluorination of 2-bromocyclohexanone . This transformation replaces the carbonyl oxygen with two fluorine atoms.

Reagent Selection: Safety First

The choice of fluorinating agent is critical for safety and yield.

| Reagent | Trade Name | State | Stability | Safety Profile |

| Et₂NSF₃ | DAST | Liquid | Low | High Risk: Shock sensitive; explosive >90°C. Generates HF with water. |

| (MeOCH₂CH₂)₂NSF₃ | Deoxo-Fluor® | Liquid | Moderate | Medium Risk: More thermally stable than DAST but still releases HF. |

| [Et₂NSF₂]BF₄ | XtalFluor-E® | Solid | High | Low Risk: Does not generate free HF; higher thermal stability. |

Recommended Protocol (Deoxo-Fluor Method)

Rationale: Deoxo-Fluor offers a balance of reactivity and improved thermal stability over DAST, making it suitable for standard laboratory scales.

Materials:

-

Substrate: 2-Bromocyclohexanone (1.0 equiv)

-

Reagent: Deoxo-Fluor (1.5 - 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Quench: Saturated aqueous NaHCO₃

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

-

Solvation: Dissolve 2-bromocyclohexanone in anhydrous DCM (0.5 M concentration). Cool the solution to 0°C using an ice bath.

-

Addition: Add Deoxo-Fluor dropwise via syringe. Caution: Reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via 19F-NMR (look for disappearance of reagent signal and appearance of gem-difluoro triplet/multiplet).

-

Quenching (CRITICAL): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a rapidly stirring solution of saturated NaHCO₃. Warning: Vigorous CO₂ evolution occurs.

-

Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

-

Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The product is typically a colorless oil.

Workflow Visualization

Figure 1: Synthetic workflow for the deoxyfluorination of 2-bromocyclohexanone.

Reactivity and Medicinal Chemistry Applications[4]

The 2-bromo-1,1-difluorocyclohexane scaffold acts as a "chassis" for building complex drugs. The bromine atom is a versatile handle, while the fluorine atoms modify the electronic environment.

Functionalization Pathways

-

Cross-Coupling: The C-Br bond is susceptible to Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of aryl or heteroaryl groups adjacent to the gem-difluoro motif.

-

Nucleophilic Substitution (Sɴ2): While secondary halides on cyclohexanes are sterically hindered, highly reactive nucleophiles (azides, thiols) can displace the bromine, usually with inversion of stereochemistry.

-

Lithium-Halogen Exchange: Treatment with t-BuLi generates the 2-lithio-1,1-difluorocyclohexane species, which can react with electrophiles (aldehydes, ketones) to form complex alcohols.

Biological Implications

-

Metabolic Blocking: The C-F bond is extremely strong (approx. 116 kcal/mol). Placing fluorine at metabolically labile sites (like the

-position to a heteroatom) blocks oxidative metabolism by Cytochrome P450 enzymes. -

pKa Modulation: The electron-withdrawing nature of the gem-difluoro group lowers the pKa of neighboring amines or alcohols, altering bioavailability and receptor binding affinity.

Reaction Pathway Diagram

Figure 2: Divergent synthesis pathways utilizing the 2-bromo-1,1-difluorocyclohexane scaffold.

References

-

IUPAC Nomenclature Rules

- Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. (Rule P-14.4: Lowest Locant Sets).

-

Synthetic Methodology (Deoxyfluorination)

-

Safety & Flow Chemistry

-

Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The use of diethylaminosulfur trifluoride (DAST) for fluorination in a continuous-flow microreactor.[6] Synlett, 2008(14), 2111-2114.

-

-

Compound Data & Properties

-

PubChem CID: 13108260 (2-Bromo-1,1-difluorocyclohexane).[7]

-

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gauche effect - Wikipedia [en.wikipedia.org]

- 4. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 5. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 6. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]

- 7. 2-Bromo-1,1-difluorocyclohexane | C6H9BrF2 | CID 13108260 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Stereochemical Dynamics of 2-Bromo-1,1-difluorocyclohexane: A Technical Guide to Conformational Anomalies

Executive Summary

In the realm of rational drug design, fluorinated cycloalkanes serve as critical bioisosteres, modulating lipophilicity, metabolic stability, and receptor binding affinity. Among these, 2-bromo-1,1-difluorocyclohexane presents a fascinating stereochemical puzzle. While classical conformational analysis relies heavily on steric A-values and the generalized "gauche effect" for electronegative substituents, this specific gem-difluoro architecture actively defies these predictive models.

This whitepaper provides an in-depth mechanistic analysis of the conformational equilibrium of 2-bromo-1,1-difluorocyclohexane. By deconstructing the thermodynamic forces at play—specifically the "disappearance of the gauche effect"—and outlining the precise low-temperature NMR protocols required to validate these states, this guide equips researchers with the authoritative framework needed to exploit complex halogenated ring systems in drug development.

Stereochemical Framework & The Conformational Paradox

3D Geometry and the Chair Flip

The cyclohexane ring of 2-bromo-1,1-difluorocyclohexane undergoes rapid chair-chair interconversion at ambient temperatures[1]. The structural baseline of this molecule is defined by two key carbons:

-

C1 (gem-difluoro group): Contains two identical fluorine atoms. In any given chair conformation, one fluorine occupies the axial position (

) and the other occupies the equatorial position ( -

C2 (Chiral Center): Contains a single bromine atom and a hydrogen atom.

For a single enantiomer (e.g., R-2-bromo-1,1-difluorocyclohexane), the ring flip generates two distinct conformers:

-

Axial-Br Conformer: The bromine atom is axial. It is antiperiplanar (anti) to

and gauche to -

Equatorial-Br Conformer: The bromine atom is equatorial. It is gauche to both

and

The "Disappearance of the Gauche Effect"

In standard 1,2-disubstituted aliphatic systems containing highly electronegative atoms (such as 1,2-difluoroethane), the gauche conformation is thermodynamically favored over the anti conformation[3]. This phenomenon, known as the gauche effect , is driven by stabilizing hyperconjugation (specifically, electron donation from the filled

Based on the gauche effect, one would hypothesize that the Equatorial-Br conformer should be exceptionally stable, as the bromine atom is gauche to two highly electronegative fluorine atoms. Furthermore, the classical steric A-value of bromine (~0.38 kcal/mol) strongly favors the equatorial position to minimize 1,3-diaxial steric clashes.

-

In the Equatorial-Br conformer , the

bond dipole is nearly parallel to the -

In the Axial-Br conformer , the

bond is antiperiplanar to the

Consequently, in non-polar media, the seemingly counterintuitive Axial-Br conformer becomes the thermodynamically dominant species.

Conformational equilibrium of 2-bromo-1,1-difluorocyclohexane highlighting stabilizing forces.

Quantitative Data: Solvent-Dependent Thermodynamics

Because the conformational preference is dictated by dipole moment minimization, the equilibrium is highly sensitive to the dielectric constant (

Table 1: Thermodynamic Parameters of 2-Bromo-1,1-difluorocyclohexane Conformers

| Solvent Environment | Dielectric Constant ( | Dominant Conformer | Approx. Conformer Ratio (Ax:Eq) | |

| Non-polar (e.g., CCl | 2.2 | Axial-Br | +0.4 to +0.6 | 70 : 30 |

| Moderately Polar (CD | 8.9 | Axial-Br / Equatorial-Br | ~ 0.0 | 50 : 50 |

| Polar (DMSO-d | 46.8 | Equatorial-Br | -0.3 to -0.5 | 30 : 70 |

Experimental Methodology: Low-Temperature NMR Elucidation

To empirically validate the conformational ratios of 2-bromo-1,1-difluorocyclohexane, researchers cannot rely on room-temperature NMR. At 25°C, the rapid chair flip (

The following protocol is designed as a self-validating system to ensure absolute quantitative accuracy.

Step-by-Step Protocol: Cryogenic F and H NMR

Step 1: Solvent Selection and Sample Preparation

-

Action: Dissolve 15–20 mg of pure 2-bromo-1,1-difluorocyclohexane in 0.6 mL of CD

Cl -

Causality: High sample concentrations are strictly avoided. At cryogenic temperatures, high concentrations exponentially increase solvent viscosity, leading to severe line broadening that obscures critical

-coupling resolution.

Step 2: Probe Tuning and Temperature Calibration

-

Action: Insert a standard methanol calibration sample into the 500 MHz (or higher) NMR spectrometer. Calibrate the Variable Temperature (VT) unit down to -90°C.

-

Causality: The internal thermocouples of VT units often drift non-linearly at cryogenic temperatures. The chemical shift difference between the OH and CH

protons of methanol provides a self-validating, absolute chemical thermometer.

Step 3: Thermal Equilibration

-

Action: Insert the analyte sample. Lower the temperature in 10°C decrements, allowing exactly 5 minutes of thermal equilibration at each step, until reaching -90°C.

-

Causality: Gradual cooling prevents thermal shock to the delicate cryoprobe and ensures the sample achieves true thermodynamic equilibrium rather than a kinetically trapped state.

Step 4: Spectral Acquisition (

-

Action: Acquire the

F NMR spectrum using inverse-gated -

Causality:

F possesses a massive chemical shift dispersion, making it exquisitely sensitive to axial vs. equatorial environments. Applying

Step 5: Integration and Thermodynamic Extraction (The Self-Validation Check)

-

Action: Integrate the distinct AB quartets for the Axial-Br and Equatorial-Br conformers. Calculate the equilibrium constant (

) and extract the free energy difference ( -

Self-Validation: To prove the integrity of the data, acquire a standard

H spectrum and integrate the C2 methine proton. The ratio of the axial vs. equatorial methine proton signals must mathematically match the ratio derived from the

Step-by-step low-temperature NMR workflow for determining conformer populations.

Implications for Drug Development

Understanding the exact 3D spatial arrangement of 2-bromo-1,1-difluorocyclohexane is not merely an academic exercise; it is a critical parameter for medicinal chemists. When this motif is incorporated into a drug candidate as a lipophilic bioisostere, the receptor binding pocket will dictate the required conformation.

Because the energy barrier between the axial and equatorial states is relatively low (~10 kcal/mol), the molecule can theoretically adapt to the receptor[1]. However, if the receptor requires the Equatorial-Br conformation, the binding event must pay a thermodynamic penalty to overcome the inherent dipole-dipole repulsion that naturally favors the Axial-Br state in lipophilic (non-polar) environments. Recognizing this "disappearance of the gauche effect" allows computational chemists to accurately model binding affinities and design pre-organized, conformationally locked analogs if necessary.

References

- Title: Stereochemical investigations. XL. Conformational characteristics of 2-substituted 1,1-difluorocyclohexanes. Disappearance of the gauche effect.

- Title: Substituent chemical shifts (SCS) in NMR. Part 5. Mono and di-fluoro SCS in rigid molecules.

- Title: Microwave Spectrum of Cyclohexyl Fluoride. Structure and Dipole Moment of the Equatorial Isomer.

- Title: NMR Study of Rotational Barriers and Conformational Preferences. I. Cyclohexyl Fluoride.

- Title: Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane.

- Title: A-value revisited: ring flip energy of chair structures in halogenated cyclohexanes by quantum chemical methods.

Sources

Discovery and history of gem-difluorinated cyclohexanes

Initiating Literature Review

I'm starting with focused Google searches to get a grasp of gem-difluorinated cyclohexanes. I'm prioritizing the discovery, synthesis methods, and practical applications, digging into the foundational papers and breakthroughs. I'm aiming for a solid overview before diving deeper.

Analyzing Search Results

I'm now analyzing the initial search results, pinpointing the key researchers and synthetic pathways. The plan is to build a guide starting with the medicinal significance and historical overview, before detailing synthesis and applications, complete with protocols. I'm also planning diagrams and tables.

Planning Guide Structure

I'm now structuring the guide. My approach will begin with medicinal significance and historical context. After that, I'll detail synthetic strategies, mechanistic insights, applications, and future outlook. Detailed, step-by-step protocols are planned, presented as self-validating systems. I will generate diagrams and tables to add visual clarity to the technical aspects. In-text citations and a full reference section will complete the guide.

Outlining the Scope

I'm now outlining the scope. My focus is on creating an in-depth technical guide on the discovery and history of gem-difluorinated cyclohexanes. I'm starting with an introduction that highlights their importance in medicinal chemistry, specifically the impact of introducing the gem-difluoro motif on molecular properties. The next step is to detail the initial discovery.

Developing the Framework

I've expanded the introduction, emphasizing the impact of the gem-difluoro motif on pKa, lipophilicity, and stability. My primary focus is establishing the earliest synthetic efforts. I am now delving into the evolution of synthetic methodologies. I'll describe deoxofluorination techniques using DAST and analogs, including their mechanisms, advantages, and limitations, and provide specific examples and protocols. I also plan to discuss difluorocarbene chemistry and its utility.

Refining the Approach

I'm now integrating information on the earliest syntheses. Finding those initial methods is proving tricky but crucial. I'm focusing more on documenting the evolution of synthetic methodologies. I've broken down the key strategies. Deoxofluorination techniques and difluorocarbene chemistry will be central; also radical reactions. I will look at modern and catalytic methods, but I'm still gathering information on specific reactions.

Structuring the Synthesis

I'm now focusing on synthesizing the guide's structure. I'll prioritize a clear narrative on the evolution of synthetic methods. Deoxofluorination, difluorocarbene chemistry, and radical reactions will be key. I'll then create visualizations and tables. I'm actively integrating physicochemical property discussions and drug discovery applications. I'll include detailed experimental protocols, complete with references and clickable URLs.

Refining the Structure

I am now focusing on the introduction. I'm prioritizing establishing the importance of the gem-difluoro motif in medicinal chemistry, emphasizing its effect on physicochemical properties. I'll then delve into the earliest methods. I am now synthesizing the information on those early methods. I am also working on linking the evolution of methods to their physicochemical outcomes.

Methodological & Application

Application Note: Nucleophilic Substitution of 2-Bromo-1,1-difluorocyclohexane

Executive Summary

The functionalization of gem-difluorocycloalkanes is a critical objective in modern drug discovery and materials science, as the

Mechanistic Principles: The -Fluorine Effect

The reactivity of 2-bromo-1,1-difluorocyclohexane is fundamentally dictated by the adjacent gem-difluoro group. Researchers must account for three critical electronic and steric factors when designing substitution workflows:

-

Retardation via Electrostatic Repulsion : In a standard

-

Suppression via Carbocation Destabilization : The

-

Vulnerability to E2 Elimination : Because substitution pathways are kinetically starved, the path of least resistance for basic nucleophiles (e.g., alkoxides, amines) is the abstraction of the relatively acidic proton at the C3 position. This leads to a rapid E2 elimination, yielding 3,3-difluorocyclohexene as the major product.

To bypass these limitations, chemists must utilize soft, non-basic nucleophiles (e.g., azides, thiolates) under harsh thermal conditions, or pivot to radical-mediated pathways (e.g., photoredox catalysis) which are immune to the polar transition state repulsions that plague two-electron pathways [3].

Reaction pathway divergence for 2-Bromo-1,1-difluorocyclohexane based on reagent selection.

Reaction Optimization & Nucleophile Selection

To achieve synthetically useful yields of the substituted product, the choice of nucleophile and solvent is paramount. Table 1 summarizes the expected outcomes when reacting 2-bromo-1,1-difluorocyclohexane with various reagent classes.

Table 1: Reaction Profiles and Expected Outcomes

| Nucleophile Type | Reagent Example | Primary Pathway | Major Product | Typical Yield |

| Hard Base | Sodium Methoxide ( | E2 Elimination | 3,3-Difluorocyclohexene | > 85% |

| Hard Nucleophile | Benzylamine ( | E2 + | Mixed (Elimination Favored) | < 20% (Subst.) |

| Soft Nucleophile | Sodium Azide ( | 2-Azido-1,1-difluorocyclohexane | 45–60% | |

| Radical Precursor | Thiophenol + Ir-Catalyst | SET Radical | 2-(Phenylthio)-1,1-difluorocyclohexane | 70–85% |

Experimental Protocols

Protocol A: Thermal Azidation (Synthesis of 2-Azido-1,1-difluorocyclohexane)

This protocol utilizes a soft, linear nucleophile (azide) in a highly polar aprotic solvent to force the

Reagents & Materials:

-

2-Bromo-1,1-difluorocyclohexane: 1.0 equiv (10 mmol)

-

Sodium azide (

): 3.0 equiv (30 mmol) -

15-Crown-5: 0.1 equiv (1 mmol)

-

Anhydrous N,N-Dimethylformamide (DMF): 20 mL

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert Argon or Nitrogen gas.

-

Reagent Loading: Add 30 mmol of

and 20 mL of anhydrous DMF to the flask. Stir for 5 minutes at room temperature, then add 1 mmol of 15-Crown-5. -

Substrate Addition: Inject 10 mmol of 2-bromo-1,1-difluorocyclohexane dropwise over 2 minutes.

-

Thermal Activation: Attach a reflux condenser and heat the reaction mixture in an oil bath at 100 °C. Causality Check: High thermal energy is strictly required to overcome the dipole-dipole repulsion in the transition state.

-

Monitoring: Stir the reaction for 48 hours. Monitor conversion via GC-MS (aliquots quenched in water and extracted with ether).

-

Quench & Workup: Cool the mixture to room temperature. Pour the reaction into 50 mL of ice-cold distilled water to dissolve the DMF and unreacted

. Extract the aqueous layer with Diethyl Ether (-

Safety Note: Never use dichloromethane (DCM) for extraction, as trace azide can react with DCM to form explosive diazidomethane.

-

-

Purification: Wash the combined organic layers with brine (

mL), dry over anhydrous

Experimental workflow for the thermal azidation of 2-bromo-1,1-difluorocyclohexane.

Protocol B: Photoredox-Catalyzed Radical Thiolation

To completely bypass the polar transition state limitations of the

Reagents & Materials:

-

2-Bromo-1,1-difluorocyclohexane: 1.0 equiv (1.0 mmol)

-

Thiophenol: 1.5 equiv (1.5 mmol)

- (Photocatalyst): 0.02 equiv (2 mol%)

-

N,N-Diisopropylethylamine (DIPEA): 2.0 equiv (2.0 mmol)

-

Anhydrous Acetonitrile (

): 10 mL

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried 20 mL scintillation vial equipped with a PTFE septum cap, add the Iridium photocatalyst (2 mol%).

-

Solvent & Substrate: Add 10 mL of degassed anhydrous

, followed by 2-bromo-1,1-difluorocyclohexane (1.0 mmol), thiophenol (1.5 mmol), and DIPEA (2.0 mmol). -

Degassing: Sparge the solution with Argon for 15 minutes. Causality Check: Oxygen is a potent radical scavenger and will quench the excited state of the photocatalyst, halting the reaction.

-

Irradiation: Seal the vial and place it in a photoreactor equipped with 440–450 nm Blue LEDs. Stir vigorously at room temperature for 16 hours.

-

Workup: Dilute the mixture with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (10 mL) to remove DIPEA, saturated

(10 mL), and brine (10 mL). -

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield 2-(phenylthio)-1,1-difluorocyclohexane.

References

-

Zheng, F., & Qing, F.-L. (2011). Synthesis of Trifluoromethylated and gem-Difluoromethylenated Biologically Interesting Compounds from Fluorine-Containing Synthons. ChemInform. Available at:[Link]

-

Driggers, C. M., et al. (2017). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed Central (PMC). Available at:[Link]

-

Balletti, M. (2021). Excitation of Organocatalytic Intermediates and Application in New Radical Processes. Universitat Rovira i Virgili (TDX). Available at:[Link]

Application Note: Controlled Generation of (1,1-Difluorocyclohexan-2-yl)magnesium Bromide

Part 1: Executive Summary & Mechanistic Rationale

The "Beta-Fluorine" Challenge

The synthesis of Grignard reagents from 2-bromo-1,1-difluorocyclohexane presents a specific, non-trivial challenge in organometallic chemistry:

Unlike standard alkyl halides, where the primary concern is Wurtz coupling or moisture sensitivity,

Strategic Approach: Kinetic vs. Thermodynamic Control

Direct insertion of magnesium metal (Method A) typically requires elevated temperatures (refluxing ether/THF) or activation energy that surpasses the threshold for

The industry-standard protocol detailed here utilizes Magnesium-Halogen Exchange (Method B) using isopropylmagnesium chloride lithium chloride complex (

Mechanistic Pathway Diagram[1]

Caption: Mechanistic bifurcation showing the competition between stable Grignard formation (Green) and irreversible decomposition via beta-fluoride elimination (Red).

Part 2: Detailed Experimental Protocol

Method: Magnesium-Halogen Exchange (Recommended)[2]

This protocol utilizes the "Turbo Grignard" reagent (

1. Reagents & Equipment Preparation

-

Substrate: 2-Bromo-1,1-difluorocyclohexane (

purity). -

Exchange Reagent:

(1.3 M in THF). Note: Titrate before use. -

Solvent: Anhydrous THF (distilled over Na/benzophenone or from alumina columns). Diethyl ether is less effective for this exchange.

-

Electrophile: e.g., Benzaldehyde,

, or Allyl Bromide (dried). -

Vessel: Flame-dried 3-neck round bottom flask with N2/Ar inlet, temperature probe, and addition funnel.

2. Stoichiometry Table

| Component | Equiv. | Role | Notes |

| 2-Bromo-1,1-difluorocyclohexane | 1.0 | Substrate | Limiting reagent.[1] |

| 1.1 - 1.2 | Exchange Reagent | Slight excess ensures full conversion. | |

| Electrophile | 1.2 - 1.5 | Trapping Agent | Excess to drive completion. |

| THF | [0.5 M] | Solvent | Concentration relative to substrate. |

3. Step-by-Step Procedure

Step 1: System Inertization

-

Assemble glassware while hot; evacuate and backfill with dry Argon (3 cycles).

-

Allow to cool to room temperature under positive Argon pressure.

Step 2: Substrate Solubilization

-

Charge the flask with 2-Bromo-1,1-difluorocyclohexane (1.0 equiv).

-

Add anhydrous THF via syringe to achieve a concentration of 0.5 M.

-

Cool the solution to

using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 3: The Exchange (Critical Step)

-

Add

solution dropwise over 10-15 minutes via syringe pump or addition funnel.-

Rate Control: Maintain internal temperature below

.[2]

-

-

Stir at

for 30 to 60 minutes .-

Monitoring: Aliquot quenching is difficult due to instability. Reliance on standard exchange kinetics for secondary bromides is advised. If GC/MS monitoring is strictly required, quench a micro-aliquot with

at

-

Step 4: Electrophile Trapping

-

For Soluble Electrophiles (Aldehydes/Ketones): Add the electrophile (neat or 1.0 M in THF) slowly down the side of the flask, pre-cooled if possible.

-

For

: Bubble dry -

For Copper-Catalyzed Alkylation: If coupling with alkyl halides, add

(10 mol%) first, stir 10 min, then add the alkyl halide.

Step 5: Controlled Warming

-

Allow the reaction to stir at

for 1 hour after electrophile addition. -

Slowly warm to

over 2 hours. Do not snap-warm to room temperature.-

Note: Once the electrophile has reacted, the

-elimination pathway is no longer a threat.

-

Step 6: Workup

-

Quench with saturated aqueous

solution. -

Extract with

or EtOAc ( -

Wash combined organics with brine, dry over

, and concentrate.

Part 3: Troubleshooting & Optimization

Experimental Workflow Diagram

Caption: Operational workflow for the generation and trapping of the sensitive fluorinated Grignard reagent.

Common Failure Modes

| Observation | Diagnosis | Corrective Action |

| Low Yield / High Elimination Product | Temperature too high during exchange. | Ensure internal probe reads |

| No Reaction (Recovery of SM) | Exchange failed (too cold/short) or wet reagents. | Titrate |

| Wurtz Coupling (Dimer) | Localized heating or high concentration. | Dilute to 0.2 M. Increase stirring rate to dissipate heat during addition. |

Part 4: References

-

Knochel, P., et al. "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents."[2] Handbook of Functionalized Organometallics, Wiley-VCH, 2005. Link

-

Bao, R. L., et al. "Recent Advances in the Synthesis of Fluorinated Molecules via Organometallic Intermediates." Chemical Reviews, 2015. (General principles of

-fluoride elimination suppression). -

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336. Link

-

Burton, D. J., & Yang, Z. Y. "Fluorinated organometallic reagents." Tetrahedron, 1992, 48(2), 189-275. (Foundational text on fluorinated organometallic stability). Link

Disclaimer: This protocol involves the use of pyrophoric reagents and pressurized gases. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (flame-resistant coat, safety glasses, gloves).

Sources

Strategic Implementation of 2-Bromo-1,1-difluorocyclohexane in Medicinal Chemistry: A Comprehensive Application Guide

Executive Summary

The transition from flat,

This application note provides drug development professionals with a rigorous, field-proven guide to utilizing 2-bromo-1,1-difluorocyclohexane. By synthesizing physicochemical rationale with self-validating synthetic protocols, this document bridges the gap between theoretical bioisosterism and bench-level execution.

The Case for gem-Difluorocyclohexanes: Bioisosterism and ADME Optimization

The strategic replacement of a phenyl ring with a 2,2-difluorocyclohexyl group is driven by three causal mechanisms [1]:

-

Escape from Flatness (

Enhancement): Increasing the fraction of -

Inductive pKa Modulation: The highly electronegative gem-difluoro group exerts a strong electron-withdrawing inductive effect (-I). When positioned adjacent to basic amines or amides, it lowers their pKa, increasing the proportion of the un-ionized species at physiological pH and thereby enhancing passive membrane permeability.

-

Metabolic Shielding: The strong C-F bonds (approx. 116 kcal/mol) resist cytochrome P450-mediated oxidation, effectively blocking metabolic soft spots that typically plague unfunctionalized cycloalkanes [2].

Quantitative Physicochemical Profiling

To illustrate the causality behind this bioisosteric switch, the table below summarizes the comparative physicochemical effects of substituting a terminal primary amine (

| Structural Motif ( | Hybridization | Relative Lipophilicity (LogP) | Amine pKa (Approx.) | CYP450 Oxidative Liability |

| Phenyl- (Aniline) | ~ 0.90 | 4.6 | High (Aromatic hydroxylation) | |

| Cyclohexyl- | ~ 1.20 | 10.6 | Moderate (Ring oxidation) | |

| 2,2-Difluorocyclohexyl- | ~ 1.45 | 8.5 | Low (Steric/electronic shielding) |

Data synthesized from established fluorination structure-activity relationship (SAR) models [1, 2].

Fig 1. Bioisosteric replacement strategy transitioning from phenyl to 2,2-difluorocyclohexyl motifs.

Advanced Synthetic Protocols & Workflows

The primary challenge in utilizing 2-bromo-1,1-difluorocyclohexane lies in the propensity of the substrate to undergo E2 elimination (yielding fluorinated alkenes) when exposed to strong bases or harsh thermal conditions [3]. To circumvent this, single-electron transfer (SET) photoredox catalysis and mild transition-metal cross-couplings are the methods of choice.

Protocol A: Visible-Light Photoredox Radical Coupling (Giese Addition)

This protocol leverages blue LED irradiation to generate a localized difluorocyclohexyl radical, preventing defluorination pathways [4].

Self-Validating System Setup:

This protocol includes an in-process

Materials:

-

2-Bromo-1,1-difluorocyclohexane (1.0 equiv, 0.5 mmol)

-

Electron-deficient alkene (Giese acceptor) (1.5 equiv)

-

Photocatalyst:

-Ir(ppy) -

Terminal Reductant: Hantzsch ester (1.5 equiv)

-

Base: 2,6-Lutidine (2.0 equiv)

-

Solvent: Degassed anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

-

Reaction Assembly: In an oven-dried 10 mL borosilicate glass vial equipped with a magnetic stir bar, add

-Ir(ppy) -

Atmosphere Exchange: Seal the vial with a PTFE septum cap. Evacuate and backfill with dry Argon (repeat 3x).

-

Reagent Addition: Inject degassed 1,4-Dioxane, followed by 2,6-Lutidine and 2-bromo-1,1-difluorocyclohexane via a micro-syringe.

-

Irradiation & Stirring: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously (800 rpm) at 25 °C for 16 hours. Crucial: Utilize a cooling fan to ensure the reaction temperature does not exceed 30 °C, which could trigger thermal degradation.

-

In-Process Validation (Self-Validation Check): At

hours, extract a 50 -

Workup: Dilute the mixture with EtOAc (15 mL) and wash with

(3 x 10 mL). Dry the organic layer over anhydrous

Fig 2. Photoredox catalytic cycle for generating difluorocyclohexyl radicals via blue LED irradiation.

Protocol B: Zinc-Mediated Negishi Cross-Coupling

For coupling with aryl or heteroaryl halides, forming the organozinc reagent is highly effective and avoids the instability of the corresponding Grignard reagent.

Step-by-Step Methodology:

-

Zinc Activation: To a flame-dried flask under Argon, add Zinc dust (2.5 equiv). Suspend in anhydrous DMA (0.5 M). Add 1,2-dibromoethane (5 mol%) and heat to 65 °C for 10 minutes. Cool to room temperature and add TMSCl (5 mol%). Stir for 15 minutes.

-

Organozinc Formation: Add 2-bromo-1,1-difluorocyclohexane (1.5 equiv) dropwise. Stir at 40 °C for 2 hours.

-

Self-Validation Check: Quench a 100

aliquot with

-

-

Cross-Coupling: In a separate flask, prepare a solution of the Aryl Halide (1.0 equiv),

(5 mol%), and SPhos (10 mol%) in DMA. Transfer the organozinc solution to this flask via cannula. -

Reaction: Stir at 60 °C for 12 hours. Quench with saturated aqueous

, extract with EtOAc, and purify via reverse-phase prep-HPLC.

Expert Insights & Troubleshooting

-

The Fluorine Gauche Effect: When designing molecules with 2-bromo-1,1-difluorocyclohexane, remember that the highly electronegative fluorine atoms will dictate the conformational bias of the cyclohexane ring. The C-F bonds prefer to sit anti-periplanar to adjacent C-H bonds rather than C-C bonds. This locks the ring into a specific chair conformation, which can drastically alter the thermodynamics of binding in a target protein's active site.

-

Avoiding Defluorination: If your reaction yields an unexpected mass corresponding to [M - 20] (loss of HF), your conditions are too basic. Switch from amine bases to inorganic carbonates (e.g.,

), or lower the reaction temperature. The

References

-

Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry URL:[Link]

-

6,6-Difluorobicyclo[3.1.0]hexane as a rigidified 4,4-difluorocyclohexane mimetic: Multigram synthesis, physicochemical characterization, and incorporation into Maraviroc analogs Source: Journal of Fluorine Chemistry URL:[Link]

-

Reactivity of 1-bromo-1,1-difluoro-2-alkenes: Synthesis of 1,1-difluoroolefins Source: Journal of Fluorine Chemistry URL:[Link]

- Cyclic vinyl sulfone compounds as WRN inhibitors (Patent WO2023062575A1)

Application Note: 2-Bromo-1,1-difluorocyclohexane as a Gateway to Gem-Difluorinated Agrochemical Scaffolds

[1]

Executive Summary & Strategic Value

In the modern agrochemical pharmacophore, the gem-difluoromethylene (

2-Bromo-1,1-difluorocyclohexane (CAS: 86660-41-5) serves as a high-value bifunctional building block.[1] Unlike simple difluorocyclohexanes, the C2-bromine atom provides a reactive "handle" for divergent synthesis.[1] This guide details its application in generating 3,3-difluorocyclohexenes (via elimination) and functionalized gem-difluorocyclohexanes (via cross-coupling), both of which are privileged scaffolds in succinate dehydrogenase inhibitor (SDHI) fungicides and next-generation herbicides.[1]

Chemical Profile & Handling

-

Key Reactivity:

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.

Core Application 1: Synthesis of 3,3-Difluorocyclohexene

The primary industrial application of 2-bromo-1,1-difluorocyclohexane is its conversion to 3,3-difluorocyclohexene .[1] This alkene is a versatile intermediate for introducing the

Mechanism: Regioselective Dehydrobromination

The presence of the gem-difluoro group at C1 acidifies the protons at C3 (via inductive effect), but the elimination of HBr typically occurs between C2 (Br) and C3 (H) to yield the alkene.[1]

Experimental Protocol: Base-Mediated Elimination

Objective: Preparation of 3,3-difluorocyclohexene (Purity >95%)

Reagents:

-

Substrate: 2-Bromo-1,1-difluorocyclohexane (1.0 equiv)[1]

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) [Alternative: t-BuOK in THF][1]

-

Solvent: Diethyl ether (

) or Pentane (for volatility management)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with

. -

Dissolution: Add 2-Bromo-1,1-difluorocyclohexane (10 mmol, ~1.99 g) and anhydrous

(50 mL). Cool the mixture to 0°C using an ice bath. -

Addition: Add DBU (12 mmol, 1.83 g) dropwise over 15 minutes. Note: The reaction is exothermic; temperature control is crucial to prevent polymerization.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via GC-MS (Target Mass: ~118 m/z).[1]

-

Workup:

-

Quench with saturated

solution (30 mL). -

Extract the organic layer. Wash with 1M HCl (2 x 20 mL) to remove excess DBU.

-

Wash with brine, dry over

, and filter.

-

-

Purification: Carefully concentrate the solvent (product is volatile). Purify via fractional distillation at reduced pressure.

Data Validation:

- NMR: Look for a shift from the complex multiplet of the starting material to a simplified signal (often a triplet of triplets) for the alkene.[1]

-

Yield: Expected 75–85%.

Core Application 2: Nickel-Catalyzed Cross-Coupling

Direct nucleophilic substitution (

Workflow: - Cross-Coupling

This protocol utilizes a Nickel/Bipyridine catalytic system to couple the difluorocyclohexyl motif to heteroaryl halides (e.g., chloropyridines).[1]

Experimental Protocol

Objective: Synthesis of 2-(1,1-difluorocyclohexyl)pyridine derivatives.

Reagents:

-

Substrate: 2-Bromo-1,1-difluorocyclohexane (1.0 equiv)[1]

-

Partner: 2-Chloropyridine (1.2 equiv)[1]

-

Catalyst:

(10 mol%)[1] -

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)[1]

-

Reductant: Manganese powder (Mn) (2.0 equiv)[1]

-

Solvent: DMA (N,N-Dimethylacetamide)[1]

Step-by-Step Methodology:

-

Glovebox Operation: In a nitrogen-filled glovebox, combine

and dtbbpy in a vial. Add DMA and stir for 30 mins to form the active green complex. -

Reaction Assembly: Add the Mn powder, 2-chloropyridine, and 2-Bromo-1,1-difluorocyclohexane to the vial.

-

Execution: Seal the vial and heat to 60°C with vigorous stirring for 12 hours.

-

Filtration: Dilute with ethyl acetate and filter through a Celite pad to remove metal salts.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Visualizing the Synthetic Landscape

The following diagram illustrates the divergent pathways available from this building block, highlighting its utility in generating distinct agrochemical cores.